4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves multiple steps. One common synthetic route includes the reaction of 2-amino-3-methylbenzoic acid with 3-(methylsulfanyl)aniline in the presence of a dehydrating agent to form the quinazoline core . This intermediate is then subjected to cyclization and further functionalization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with enhanced biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing symptoms or slowing disease progression .
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide include other quinazoline derivatives such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Erlotinib: Used for the treatment of lung and pancreatic cancers.
Gefitinib: Another anticancer agent used in the treatment of non-small cell lung cancer.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-methyl-N-(3-methylsulfanylphenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-22-18(25)15-8-3-4-9-16(15)23-17(24)10-11-20(22,23)19(26)21-13-6-5-7-14(12-13)27-2/h3-9,12H,10-11H2,1-2H3,(H,21,26) |
InChI Key |
HTQVQEMUXYFMNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
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